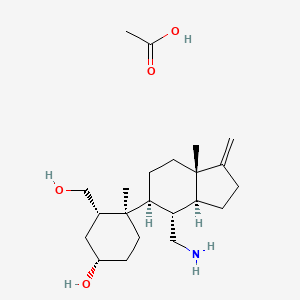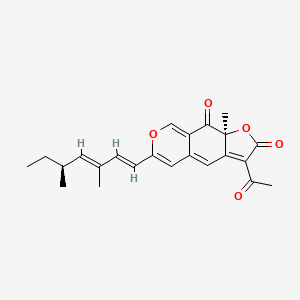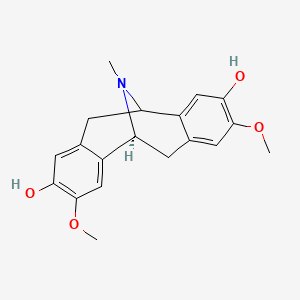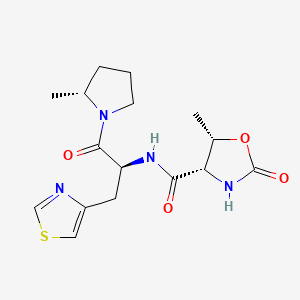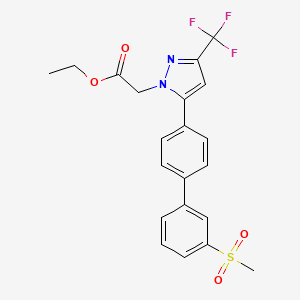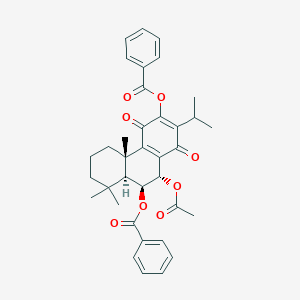![molecular formula C24H20N2O4S2 B610628 3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid CAS No. 193809-34-6](/img/structure/B610628.png)
3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-3304 is a n orally-agent agent with potential antineoplastic activity. S-3304 inhibits matrix metalloproteinases (MMPs), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Drug Design
A study by Nazir et al. (2018) explored indole-based hybrid oxadiazole scaffolds, including compounds similar to the specified acid, for their potential as urease inhibitors. These compounds showed potent inhibition, suggesting their utility in drug design for conditions involving urease activity. The findings align with computational data, indicating potential for therapeutic applications (Nazir et al., 2018).
Antidiabetic Properties
Choudhary et al. (2011) synthesized derivatives of tryptoline-3-carboxylic acid, structurally related to the specified acid, and tested them for antidiabetic activity. One compound demonstrated significant activity in diabetic rats, highlighting the potential of such compounds in diabetes treatment (Choudhary et al., 2011).
Biological Activity in Schiff Bases
Radhakrishnan, Balakrishnan, and Selvaraj (2020) examined Schiff bases derived from a compound similar to the specified acid for antimicrobial activity. These compounds exhibited significant antimicrobial properties, suggesting their use in developing new antimicrobial agents (Radhakrishnan et al., 2020).
Antioxidant and Anticancer Potential
Aziz et al. (2021) designed novel indole derivatives, structurally related to the specified acid, to act as antioxidants. One candidate showed higher antioxidant activity than ascorbic acid, indicating potential use in oxidative stress-related conditions. Additionally, these compounds may serve as cytochrome c peroxidase inhibitors (Aziz et al., 2021).
Antimicrobial Activity
Patel and Patel (2017) synthesized derivatives from compounds structurally akin to the specified acid, showing promising antimicrobial activity against various bacterial and fungal strains. This research suggests the potential of these derivatives as novel antimicrobial agents (Patel & Patel, 2017).
Inhibition of Phospholipase A2
Tomoo et al. (2014) developed indole-based inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. Compounds structurally related to the specified acid showed promise in inhibiting this enzyme, suggesting potential therapeutic applications in inflammation-related conditions (Tomoo et al., 2014).
Propiedades
Número CAS |
193809-34-6 |
|---|---|
Nombre del producto |
3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid |
Fórmula molecular |
C24H20N2O4S2 |
Peso molecular |
464.56 |
Nombre IUPAC |
(R)-3-(1H-indol-2-yl)-2-(5-(p-tolylethynyl)thiophene-2-sulfonamido)propanoic acid |
InChI |
InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-20-12-13-23(31-20)32(29,30)26-22(24(27)28)15-19-14-18-4-2-3-5-21(18)25-19/h2-9,12-14,22,25-26H,15H2,1H3,(H,27,28)/t22-/m1/s1 |
Clave InChI |
YZPJDEUUSCDCPP-JOCHJYFZSA-N |
SMILES |
O=C(O)[C@H](NS(=O)(C1=CC=C(C#CC2=CC=C(C)C=C2)S1)=O)CC(N3)=CC4=C3C=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
S3304; S-3304; S 3304. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




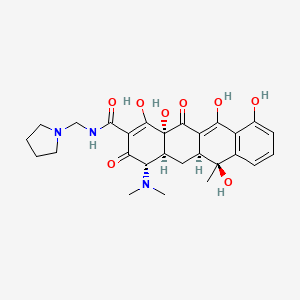
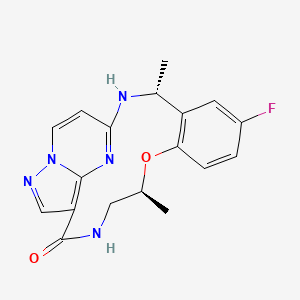
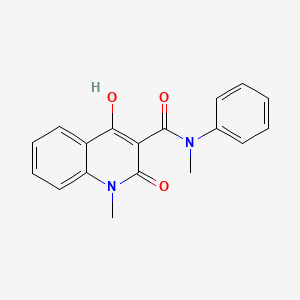
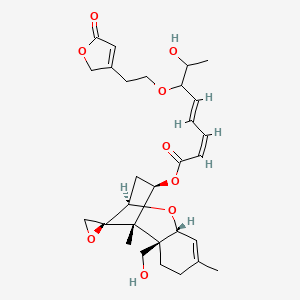
![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
